molecular formula C5H4N2O3 B1313937 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid CAS No. 867130-58-3

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Cat. No. B1313937
CAS RN: 867130-58-3
M. Wt: 140.1 g/mol
InChI Key: PSMIHCDKMNXTAY-UHFFFAOYSA-N
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Description

“6-Oxo-1,6-dihydropyridazine-4-carboxylic acid” is a chemical compound with the molecular formula C5H4N2O3 . It is a carboxylic acid derivative and can be used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group . The compound has a molecular weight of 140.1 .


Physical And Chemical Properties Analysis

It should be stored in a dry place at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid derivatives have been synthesized through various chemical processes, providing a basis for further chemical research and development. For instance, Mishra et al. (2010) described the synthesis of a compound closely related to this compound, emphasizing the importance of specific synthesis techniques and the characterization of these compounds using IR, 1H-NMR, 13C-NMR, and mass spectral data (Mishra et al., 2010).

Chemical Reactions and Derivatives

  • Derivative Synthesis and Reactions: A plethora of research focuses on the synthesis of derivatives of this compound and their subsequent reactions. For instance, Shainova et al. (2019) reported on the synthesis of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives and their biological evaluation, showcasing the compound's versatility and potential in medicinal chemistry (Shainova et al., 2019).

Biological Evaluation and Potential Applications

  • Biological Activity and Potential Therapeutic Uses: The derivatives of this compound have been evaluated for their biological activity, suggesting potential therapeutic applications. For example, Liu et al. (2020) synthesized a series of novel derivatives and evaluated their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines, indicating the compound's potential in cancer therapy (Liu et al., 2020).

Safety and Hazards

The safety information for “6-Oxo-1,6-dihydropyridazine-4-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit xanthine oxidase , an enzyme involved in purine metabolism and the production of uric acid.

Biochemical Pathways

The compound potentially affects the purine degradation pathway by inhibiting xanthine oxidase . This inhibition could decrease the production of uric acid, a byproduct of purine metabolism, thereby affecting conditions like gout and hyperuricemia.

properties

IUPAC Name

6-oxo-1H-pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)2-6-7-4/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMIHCDKMNXTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495120
Record name 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

867130-58-3
Record name 1,6-Dihydro-6-oxo-4-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867130-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the synthesis and structure of copper(II) and cadmium(II) compounds with 6-oxo-1,6-dihydropyridazine-4-carboxylic acid?

A1: The study investigates the coordination chemistry of this compound, a pyridazine derivative, with copper(II) and cadmium(II) ions. [] This is significant because:

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